1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine
Brand Name: Vulcanchem
CAS No.: 354993-68-3
VCID: VC7813680
InChI: InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18)
SMILES: CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C
Molecular Formula: C13H15N5O
Molecular Weight: 257.29 g/mol

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine

CAS No.: 354993-68-3

Cat. No.: VC7813680

Molecular Formula: C13H15N5O

Molecular Weight: 257.29 g/mol

* For research use only. Not for human or veterinary use.

1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine - 354993-68-3

Specification

CAS No. 354993-68-3
Molecular Formula C13H15N5O
Molecular Weight 257.29 g/mol
IUPAC Name 2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine
Standard InChI InChI=1S/C13H15N5O/c1-8-7-9(2)16-13(15-8)18-12(14)17-10-5-3-4-6-11(10)19/h3-7,19H,1-2H3,(H3,14,15,16,17,18)
Standard InChI Key GSDHDYJUBPKASA-UHFFFAOYSA-N
Isomeric SMILES CC1=CC(=NC(=N1)/N=C(\N)/NC2=CC=CC=C2O)C
SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C
Canonical SMILES CC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of 1-(4,6-dimethylpyrimidin-2-yl)-3-(2-hydroxyphenyl)guanidine comprises a pyrimidine ring substituted at the 2-position with a dimethylguanidine group and a 2-hydroxyphenyl substituent. Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular FormulaC₁₃H₁₅N₅O
Molecular Weight257.29 g/mol
IUPAC Name2-(4,6-dimethylpyrimidin-2-yl)-1-(2-hydroxyphenyl)guanidine
Canonical SMILESCC1=CC(=NC(=N1)N=C(N)NC2=CC=CC=C2O)C
Topological Polar Surface Area93.9 Ų
LogP (Octanol-Water)2.50

The hydroxyphenyl group introduces hydrogen-bonding capacity, potentially enhancing solubility and target binding compared to non-hydroxylated analogs . The pyrimidine core contributes to planar rigidity, a feature often associated with intercalation into biological macromolecules .

Synthetic Pathways

General Synthesis Strategy

The synthesis of guanidine-pyrimidine hybrids typically involves multi-step protocols:

  • Pyrimidine Ring Formation: Condensation of diketones (e.g., acetylacetone) with guanidine derivatives under acidic or basic conditions .

  • Methyl Substitution: Alkylation using methyl iodide or dimethyl sulfate to introduce methyl groups at the 4- and 6-positions.

  • Guanidine Coupling: Reaction of the pyrimidine intermediate with 2-aminophenol derivatives via nucleophilic substitution or palladium-catalyzed cross-coupling .

For example, a related compound, N-(4,6-dimethylpyrimidin-2-yl)-N'-(4-hydroxyphenyl)guanidine, was synthesized using cyanamide and substituted anilines under reflux conditions. Purification often involves recrystallization from ethanol or chromatography .

Industrial Scalability

Large-scale production may employ continuous-flow reactors to optimize yield (typically 60–75%) and minimize byproducts. Solvent selection (e.g., DMF or THF) and temperature control (80–120°C) are critical for reproducibility .

Biological Activities and Mechanisms

Kinase Inhibition

Structurally related pyrimidines demonstrate dual inhibition of plasmodial kinases PfGSK3 and PfPK6 (IC₅₀ = 97–172 nM), suggesting potential antimalarial applications . The dimethylpyrimidine moiety likely occupies the ATP-binding pocket, while the guanidine group stabilizes interactions with catalytic lysine residues .

Antioxidant Properties

Hydroxyphenyl-containing guanidines scavenge free radicals (e.g., DPPH) with EC₅₀ values comparable to ascorbic acid . The ortho-hydroxyl group facilitates electron delocalization, enhancing radical stabilization .

Comparative Analysis with Analogous Compounds

CompoundSubstituentBiological ActivitySource
N-(4,6-Dimethylpyrimidin-2-yl)-N'-(4-methoxyphenyl)guanidine4-methoxyphenylAntifungal (IC₅₀ = 8.2 µM)
1-(4,6-Dimethylpyrimidin-2-yl)-3-[2-(2-thienyl)ethyl]guanidineThienylethylAntiparasitic (EC₅₀ = 275 nM)
1-(4,6-Dimethylpyrimidin-2-yl)-3-(p-tolyl)guanidinep-tolylIrritant (no significant activity)

The 2-hydroxyphenyl variant may exhibit superior solubility and target affinity compared to methoxy or alkyl-substituted analogs due to its hydrogen-bonding capacity .

Research Gaps and Future Directions

  • Pharmacokinetic Profiling: No data exist on absorption, distribution, or metabolism.

  • Target Identification: High-throughput screening against kinase libraries could elucidate precise molecular targets.

  • Toxicity Studies: Preliminary cytotoxicity assays in HepG2 cells are warranted given the irritant classification of analogs .

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